molecular formula C17H20O2 B12538817 2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol CAS No. 669091-65-0

2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol

Cat. No.: B12538817
CAS No.: 669091-65-0
M. Wt: 256.34 g/mol
InChI Key: MYJBVLPONYMSMP-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol is an organic compound with the molecular formula C17H20O2 It is a derivative of benzene, characterized by the presence of three methyl groups, a phenylethyl group, and two hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the alkylation of benzene derivatives followed by selective methylation and hydroxylation steps. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The phenylethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trimethyl-6-(1-phenylethyl)benzene-1,4-diol is unique due to the combination of its structural features, including multiple methyl groups, a phenylethyl group, and two hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

669091-65-0

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2,3,5-trimethyl-6-(1-phenylethyl)benzene-1,4-diol

InChI

InChI=1S/C17H20O2/c1-10-11(2)17(19)15(13(4)16(10)18)12(3)14-8-6-5-7-9-14/h5-9,12,18-19H,1-4H3

InChI Key

MYJBVLPONYMSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)C(C)C2=CC=CC=C2)O)C

Origin of Product

United States

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